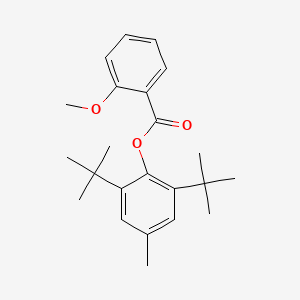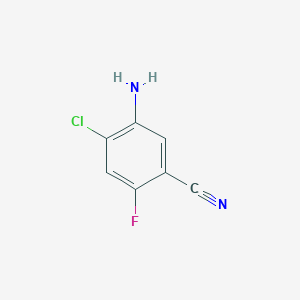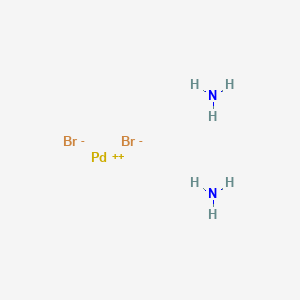
Palladium, diamminedibromo-, (SP-4-1)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, diamminedibromo-, (SP-4-1)-(9CI) is a coordination compound of palladium It is characterized by the presence of two ammine (NH3) ligands and two bromide (Br) ligands coordinated to a central palladium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, diamminedibromo-, (SP-4-1)-(9CI) typically involves the reaction of palladium(II) bromide with ammonia. The reaction is carried out in an aqueous solution, where palladium(II) bromide is dissolved in water, and ammonia is added to the solution. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of Palladium, diamminedibromo-, (SP-4-1)-(9CI) follows similar principles as the laboratory synthesis. The process involves the controlled addition of ammonia to a solution of palladium(II) bromide, ensuring the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods.
化学反応の分析
Types of Reactions
Palladium, diamminedibromo-, (SP-4-1)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions often involve halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Lower oxidation state palladium compounds or metallic palladium.
Substitution: Palladium complexes with different ligands, such as Palladium, diamminedichloro-, (SP-4-1)-(9CI).
科学的研究の応用
Palladium, diamminedibromo-, (SP-4-1)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy, particularly in the development of palladium-based drugs.
Industry: It is used in the synthesis of fine chemicals and in the production of pharmaceuticals.
作用機序
The mechanism by which Palladium, diamminedibromo-, (SP-4-1)-(9CI) exerts its effects is primarily through its ability to coordinate with other molecules. The palladium center can form bonds with various ligands, facilitating catalytic processes. In biological systems, it can interact with proteins and DNA, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Palladium, diamminedichloro-, (SP-4-1)-(9CI)
- Palladium, diamminediacetato-, (SP-4-1)-(9CI)
- Palladium, diamminedinitrato-, (SP-4-1)-(9CI)
Uniqueness
Palladium, diamminedibromo-, (SP-4-1)-(9CI) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other palladium complexes
特性
CAS番号 |
15654-59-8 |
|---|---|
分子式 |
Br2H6N2Pd |
分子量 |
300.29 g/mol |
IUPAC名 |
azane;palladium(2+);dibromide |
InChI |
InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChIキー |
WLAAECNKUYLOJV-UHFFFAOYSA-L |
正規SMILES |
N.N.[Br-].[Br-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)
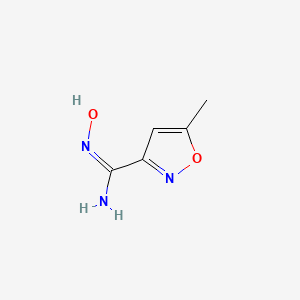


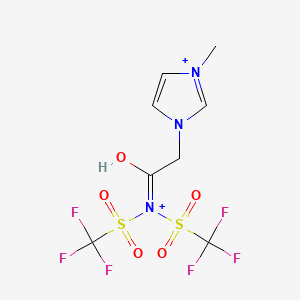
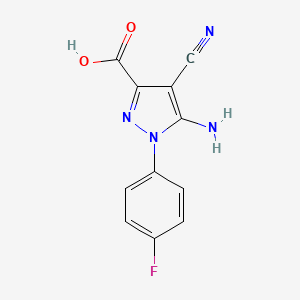
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12334304.png)
![methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate](/img/structure/B12334310.png)
